molecular formula C13H10N4O4 B13755296 ethyl5-cyano-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate

ethyl5-cyano-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate

Cat. No.: B13755296
M. Wt: 286.24 g/mol
InChI Key: CJTSGQSHXJTZHR-UHFFFAOYSA-N
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Description

Ethyl 5-cyano-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate is a heterocyclic compound that belongs to the pyrazole family This compound is characterized by the presence of a cyano group, a nitrophenyl group, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-cyano-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate typically involves the reaction of ethyl cyanoacetate with 4-nitrophenylhydrazine under acidic or basic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization to form the pyrazole ring. The reaction conditions, such as temperature, solvent, and catalysts, can be optimized to achieve high yields and purity of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-cyano-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The cyano and ester groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 5-cyano-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 5-cyano-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The nitrophenyl group can interact with enzymes and proteins, leading to inhibition or activation of biological processes. The cyano and ester groups can also participate in binding interactions, influencing the compound’s overall activity and efficacy .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-cyano-3-(4-nitrophenyl)acrylate: Similar structure with an acrylate group instead of a pyrazole ring.

    1-(4-Nitrophenyl)-3-cyano-4-ethoxycarbonyl-5-methylpyrazole: Contains a methyl group on the pyrazole ring.

    Ethyl 2-cyano-3-(4-nitrophenyl)propanoate: Similar structure with a propanoate group instead of a pyrazole ring.

Uniqueness

Ethyl 5-cyano-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the pyrazole ring enhances its stability and potential for diverse applications compared to similar compounds.

Properties

Molecular Formula

C13H10N4O4

Molecular Weight

286.24 g/mol

IUPAC Name

ethyl 5-cyano-1-(4-nitrophenyl)pyrazole-4-carboxylate

InChI

InChI=1S/C13H10N4O4/c1-2-21-13(18)11-8-15-16(12(11)7-14)9-3-5-10(6-4-9)17(19)20/h3-6,8H,2H2,1H3

InChI Key

CJTSGQSHXJTZHR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C2=CC=C(C=C2)[N+](=O)[O-])C#N

Origin of Product

United States

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